N',N''-[(2-methoxy-5-methylbenzene-1,3-diyl)di(E)methylylidene]bis(3-nitrobenzohydrazide)
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Overview
Description
N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups such as methoxy, methyl, nitro, and formamido groups. These functional groups contribute to the compound’s unique chemical properties and reactivity.
Preparation Methods
The synthesis of N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE typically involves a multi-step process. One common synthetic route includes the condensation of 3-nitrobenzohydrazide with an aldehyde or ketone derivative containing the desired substituents. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy and methyl groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. Specific pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression .
Comparison with Similar Compounds
N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE can be compared with other similar compounds, such as:
N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE: This compound has similar structural features but different substituents, leading to variations in reactivity and applications.
N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE:
The uniqueness of N’-[(E)-{2-METHOXY-5-METHYL-3-[(E)-{[(3-NITROPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL}METHYLIDENE]-3-NITROBENZOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H20N6O7 |
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Molecular Weight |
504.5 g/mol |
IUPAC Name |
N-[(E)-[2-methoxy-5-methyl-3-[(E)-[(3-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]-3-nitrobenzamide |
InChI |
InChI=1S/C24H20N6O7/c1-15-9-18(13-25-27-23(31)16-5-3-7-20(11-16)29(33)34)22(37-2)19(10-15)14-26-28-24(32)17-6-4-8-21(12-17)30(35)36/h3-14H,1-2H3,(H,27,31)(H,28,32)/b25-13+,26-14+ |
InChI Key |
MCLFYALEWXAFIK-BKHCZYBLSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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